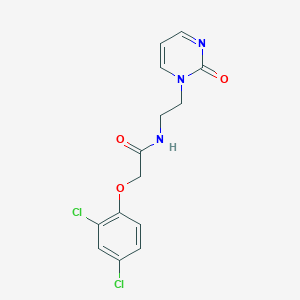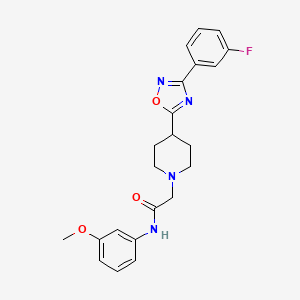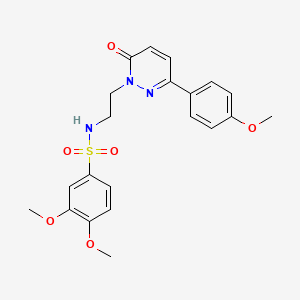
(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a methyl group (CH3) attached, and a pyridinyl group (a ring of 5 carbon atoms and 1 nitrogen atom) with a methyl group attached. These are connected by a methanone group (a carbon atom double-bonded to an oxygen atom), and the whole molecule is a hydrochloride, meaning it is paired with a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl and pyridinyl rings would likely be planar (flat), with the atoms arranged in a hexagonal pattern. The methanone group would likely be in a trigonal planar configuration, with the carbon atom at the center .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The phenyl and pyridinyl rings might undergo electrophilic substitution reactions, while the methanone group might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of related compounds like (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone has been achieved, suggesting the potential for synthesizing the requested compound in a similar manner (Chaudhari, 2012).
Crystal and Molecular Structure Analysis
- Compounds with similar molecular structures, like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, have been synthesized and characterized, providing insights into the crystal and molecular structure of such compounds (Lakshminarayana et al., 2009).
Nonlinear Optical Applications
- A derivative, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, has been studied for its nonlinear optical properties, indicating potential applications in opto-electronics for similar compounds (Revathi et al., 2018).
Isomorphous Structures in Analogs
- Research on isomorphous structures of similar compounds, like methyl- and chloro-substituted small heterocyclic analogues, provides insights into the structural characteristics and potential applications of these compounds in various fields (Swamy et al., 2013).
Synthesis for Medical Imaging
- Compounds like [11C]HG-10-102-01, which share a similar structure, have been synthesized for potential use in PET imaging for Parkinson's disease, suggesting a direction for medical imaging applications (Wang et al., 2017).
Antibacterial Activity
- Similar compounds have been evaluated for their antimicrobial activity, indicating a possible application in antibacterial research (Reddy & Reddy, 2016).
Corrosion Inhibition
- Pyrazole derivatives, related in structure, have been studied for their effectiveness as corrosion inhibitors, suggesting potential industrial applications for similar compounds (Yadav et al., 2015).
Anticancer Evaluation
- Derivatives of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone have been synthesized for anticancer evaluation, pointing towards possible applications in cancer research (Gouhar & Raafat, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-6-7-15-11(2)9-13;/h3-9H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGHFOXCVPHXEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=NC=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)
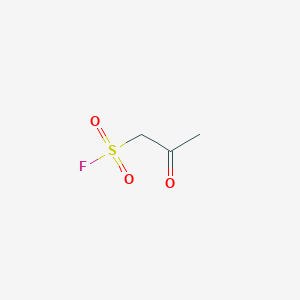
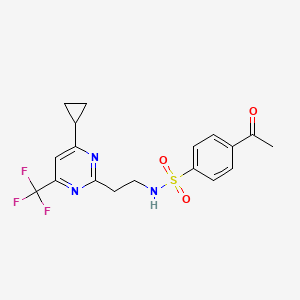
![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)


![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)
![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)
![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)
![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)
